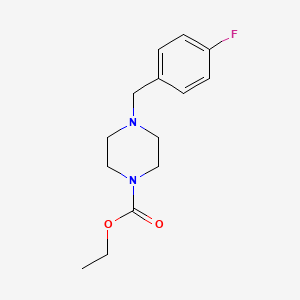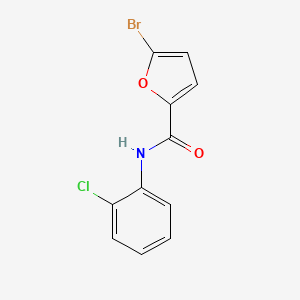![molecular formula C13H14N2O3S3 B5809092 methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate CAS No. 680988-25-4](/img/structure/B5809092.png)
methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications as a therapeutic agent. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities.
科学的研究の応用
Methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antimicrobial, antifungal, antitumor, and anti-inflammatory properties. Additionally, it has been studied for its potential as an antioxidant and as a treatment for neurological disorders such as Alzheimer's disease.
作用機序
The mechanism of action of methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate is not fully understood. However, it is believed to exert its biological effects by modulating various cellular pathways and signaling molecules. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
Methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and prostaglandins. Additionally, it has been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
Methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in animal studies. Additionally, it has been shown to have a wide range of biological activities, making it a promising candidate for further study. However, there are also limitations to its use. For example, its mechanism of action is not fully understood, and further research is needed to elucidate its biological effects.
将来の方向性
There are several future directions for research on methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease. It has been shown to have neuroprotective effects in animal studies, and further research is needed to determine its potential as a therapeutic agent. Additionally, it has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. Finally, its potential as an anti-cancer agent is also an area of interest, and further research is needed to determine its efficacy in treating various types of cancer.
合成法
Methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-methoxybenzyl chloride with thiosemicarbazide to form 4-methoxybenzylthiosemicarbazide. This compound is then reacted with ethyl chloroacetate to form the final product, methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate.
特性
IUPAC Name |
methyl 2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S3/c1-17-10-5-3-9(4-6-10)7-19-12-14-15-13(21-12)20-8-11(16)18-2/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTHMICKAYPLST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate | |
CAS RN |
680988-25-4 |
Source


|
| Record name | METHYL ((5-((4-METHOXYBENZYL)THIO)-1,3,4-THIADIAZOL-2-YL)THIO)ACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl-8-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5809012.png)
![1-(4-fluorophenyl)-2-[(2-methyl-4-nitro-1H-imidazol-5-yl)thio]ethanone](/img/structure/B5809031.png)
![7-chloro-2-methyl-4-[2-(1-piperidinyl)ethyl]-4H-[1,3]thiazolo[5,4-b]indole hydrochloride](/img/structure/B5809034.png)
![[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetic acid](/img/structure/B5809041.png)

![N-[4-(aminocarbonyl)phenyl]-2-furamide](/img/structure/B5809056.png)


![3-[(2-bromophenoxy)methyl]-4-methoxy-N-[3-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5809073.png)


![2-[(2-methoxybenzoyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5809099.png)

